Cas no 1261569-24-7 (2,6-Dimethoxy(trifluoromethoxy)benzene)

2,6-Dimethoxy(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dimethoxy(trifluoromethoxy)benzene
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- Inchi: 1S/C9H9F3O3/c1-13-6-4-3-5-7(14-2)8(6)15-9(10,11)12/h3-5H,1-2H3
- InChI Key: YUUNYIBPRRQGSH-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CC=CC=1OC)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 184
- Topological Polar Surface Area: 27.7
- XLogP3: 2.7
2,6-Dimethoxy(trifluoromethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013004016-1g |
2,6-Dimethoxy(trifluoromethoxy)benzene |
1261569-24-7 | 97% | 1g |
$1475.10 | 2023-09-03 | |
Alichem | A013004016-250mg |
2,6-Dimethoxy(trifluoromethoxy)benzene |
1261569-24-7 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A013004016-500mg |
2,6-Dimethoxy(trifluoromethoxy)benzene |
1261569-24-7 | 97% | 500mg |
$855.75 | 2023-09-03 |
2,6-Dimethoxy(trifluoromethoxy)benzene Related Literature
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Additional information on 2,6-Dimethoxy(trifluoromethoxy)benzene
Introduction to 2,6-Dimethoxy(trifluoromethoxy)benzene (CAS No. 1261569-24-7)
2,6-Dimethoxy(trifluoromethoxy)benzene, with the CAS number 1261569-24-7, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring structure substituted with two methoxy groups and one trifluoromethoxy group, which endow it with a combination of electron-donating and electron-withdrawing effects.
The molecular formula of 2,6-Dimethoxy(trifluoromethoxy)benzene is C10H9F3O3, and its molecular weight is approximately 230.17 g/mol. The presence of the trifluoromethoxy group imparts significant fluorine content to the molecule, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes 2,6-Dimethoxy(trifluoromethoxy)benzene a valuable intermediate in the synthesis of more complex molecules.
In the pharmaceutical industry, 2,6-Dimethoxy(trifluoromethoxy)benzene has shown promise as a building block for the development of novel drugs. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of drug candidates, which are crucial factors in drug design. Recent studies have explored its use in the synthesis of compounds with potential therapeutic applications in areas such as oncology, neurology, and infectious diseases.
A notable example is the use of 2,6-Dimethoxy(trifluoromethoxy)benzene in the development of inhibitors for specific enzymes involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of compounds derived from 2,6-Dimethoxy(trifluoromethoxy)benzene, which exhibited potent inhibitory activity against a key enzyme in the PI3K/AKT signaling pathway. This pathway is frequently dysregulated in various types of cancer, making these inhibitors promising candidates for further preclinical and clinical evaluation.
Beyond pharmaceutical applications, 2,6-Dimethoxy(trifluoromethoxy)benzene has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials with applications in electronics and energy storage. For example, researchers have utilized this compound as a building block for organic semiconductors and electrolytes in lithium-ion batteries. The presence of the trifluoromethoxy group can improve the electronic conductivity and stability of these materials under various conditions.
In chemical synthesis, 2,6-Dimethoxy(trifluoromethoxy)benzene serves as a versatile starting material for a wide range of reactions. Its reactivity can be tuned by modifying the substituents on the aromatic ring or by introducing additional functional groups. This flexibility allows chemists to synthesize complex molecules with high efficiency and selectivity. Recent advances in catalytic methods have further expanded the scope of reactions involving this compound, enabling more sustainable and cost-effective synthetic routes.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies on the environmental fate and toxicity of 2,6-Dimeth oxy(trifluorometh oxy)benzene are ongoing to ensure its safe application in various industries. Preliminary data suggest that this compound has low toxicity to aquatic organisms and is biodegradable under certain conditions. However, continued research is necessary to fully understand its environmental profile.
In conclusion, 2,6-Dim eth oxy(trif luoro meth oxy)benzene (CAS No. 1261569-24-7) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential benefits and limitations, this compound is likely to play an increasingly important role in advancing various scientific fields.
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